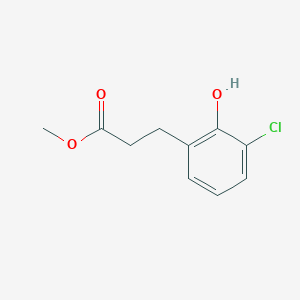

Methyl 3-(3-chloro-2-hydroxyphenyl)propanoate

Description

Properties

IUPAC Name |

methyl 3-(3-chloro-2-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-14-9(12)6-5-7-3-2-4-8(11)10(7)13/h2-4,13H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALQOREIKBCOKDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=C(C(=CC=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(3-chloro-2-hydroxyphenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-(3-chloro-2-hydroxyphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-chloro-2-hydroxyphenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: 3-(3-chloro-2-oxophenyl)propanoic acid.

Reduction: 3-(3-chloro-2-hydroxyphenyl)propanol.

Substitution: 3-(3-amino-2-hydroxyphenyl)propanoate.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer properties of methyl 3-(3-chloro-2-hydroxyphenyl)propanoate derivatives. Research indicates that compounds derived from this structure exhibit potent inhibitory effects on cancer cell lines such as HCT-116 and HeLa. For instance, modifications to the compound have led to the synthesis of analogs that demonstrate significant antiproliferative activity, with IC50 values comparable to established chemotherapeutics like doxorubicin . The mechanism of action appears to involve the induction of apoptosis and inhibition of histone deacetylases (HDACs), making these derivatives promising candidates for further development as anticancer agents.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT-116 | 11 - 0.69 |

| Doxorubicin | HCT-116 | 2.29 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications at the para position of the phenyl ring can enhance biological activity. The introduction of various substituents has been shown to affect both potency and selectivity towards different cancer cell lines .

Plant Biology

Nitrification Inhibition

this compound has been identified as a nitrification inhibitor, which plays a crucial role in agricultural applications. It modulates root system architecture by inhibiting primary root elongation while promoting lateral root formation in plants such as Arabidopsis thaliana. This effect is mediated through enhanced auxin signaling pathways, which are critical for root development . The compound's ability to alter auxin levels suggests its potential use in improving plant growth and stress tolerance.

Glucosinolates Accumulation

Furthermore, treatment with this compound has been linked to increased glucosinolate levels in roots, which are important for plant defense against herbivores. This suggests that this compound could be utilized to enhance the natural defense mechanisms of crops, potentially reducing the need for chemical pesticides .

Chemical Intermediate

This compound serves as an important intermediate in organic synthesis. Its derivatives can be synthesized through various methods including trichloroacetimidate coupling reactions, allowing for the formation of complex organic molecules with diverse functional groups. This versatility makes it valuable in pharmaceutical chemistry and materials science .

| Reaction Type | Product |

|---|---|

| Trichloroacetimidate coupling | Methyl 3-aryl-3-(4-chlorophenyl)-2,2-dimethylpropanoates |

Case Studies

Case Study: Anticancer Derivatives Development

A study focused on synthesizing a series of methyl esters derived from this compound demonstrated that specific structural modifications could lead to enhanced anticancer activity. The research involved molecular docking studies and biological assays that confirmed the effectiveness of these compounds against various cancer cell lines .

Case Study: Agricultural Application

In agricultural research, this compound was tested for its ability to modulate root architecture and improve nutrient uptake in crops. The results indicated significant improvements in lateral root formation and overall plant vigor under controlled conditions, suggesting its potential application as a bio-stimulant in sustainable agriculture .

Mechanism of Action

The mechanism of action of methyl 3-(3-chloro-2-hydroxyphenyl)propanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The chloro and hydroxy groups play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Structural and Molecular Differences

The table below highlights key structural variations, molecular formulas, and properties of methyl 3-(3-chloro-2-hydroxyphenyl)propanoate and its analogs:

Physicochemical Properties

- Polarity and Solubility: The hydroxyl group in this compound increases polarity, favoring solubility in polar solvents like ethanol or DMSO. Analogs lacking hydroxyl groups (e.g., methyl 2-(3-chlorophenyl)-2-methylpropanoate) exhibit higher lipophilicity, making them more suitable for lipid-rich environments .

- Stability: The acetoxy derivative of methyl-3-hydroxy-2,2-dimethyl-3-(4-chlorophenyl)propanoate (prepared via acetylation) demonstrates enhanced stability under acidic conditions compared to hydroxyl-containing analogs .

Biological Activity

Methyl 3-(3-chloro-2-hydroxyphenyl)propanoate (MCHP) is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

MCHP is characterized by the presence of a chloro substituent and a hydroxyl group on a phenyl ring, connected to a propanoate moiety. This unique structure contributes to its diverse biological properties.

Biological Activity Overview

MCHP has been investigated for various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that MCHP exhibits antimicrobial properties against several pathogens. Its efficacy varies depending on the specific microorganism being targeted.

- Anticancer Activity : Research indicates that MCHP may possess anticancer properties, particularly against human cancer cell lines. Studies have shown promising results in inhibiting cell proliferation and inducing apoptosis.

The biological activity of MCHP is believed to stem from its ability to interact with specific molecular targets within cells. The hydroxyl group may facilitate hydrogen bonding with biological macromolecules, while the chloro group can enhance lipophilicity, aiding in membrane penetration.

- Antimicrobial Mechanism : MCHP may disrupt bacterial cell membranes or interfere with metabolic pathways essential for microbial survival.

- Anticancer Mechanism : The compound appears to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Antimicrobial Studies

A study conducted on the antimicrobial efficacy of MCHP revealed that it inhibits the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 6 to 12.5 µg/mL against tested strains, indicating significant potency compared to standard antibiotics .

| Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 20 | 8 |

| Escherichia coli | 15 | 10 |

| Candida albicans | 18 | 12 |

Anticancer Studies

In vitro studies demonstrated that MCHP exhibits cytotoxic effects on various cancer cell lines, including HeLa and HCT-116 cells. The IC50 values were found to be as low as 0.69 µM, showcasing its potential as an effective anticancer agent .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 0.69 |

| HCT-116 | 11 |

Case Studies

- Case Study on Antimicrobial Efficacy : In a controlled study, MCHP was tested against multidrug-resistant strains of bacteria. Results indicated that MCHP could serve as a potential alternative treatment option due to its effectiveness against resistant strains .

- Case Study on Anticancer Activity : A recent study highlighted the use of MCHP in combination therapies for enhanced anticancer effects. When used alongside conventional chemotherapeutics, MCHP demonstrated synergistic effects that improved overall efficacy against cancer cells .

Q & A

Q. How to optimize reaction scalability while maintaining enantiomeric purity (if applicable)?

- Methodological Answer : For chiral analogs, use asymmetric catalysis (e.g., Jacobsen’s catalyst) or chiral auxiliaries. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column). Scale-up using flow chemistry with immobilized catalysts to enhance reproducibility. Conduct DoE (Design of Experiments) to balance parameters like pressure, temperature, and residence time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.